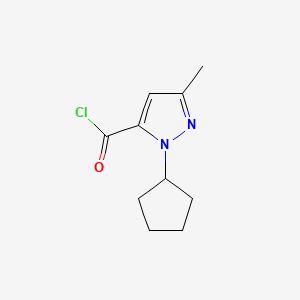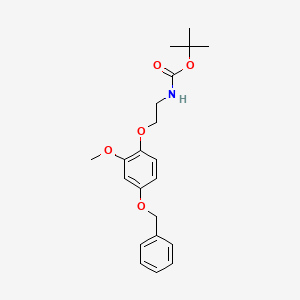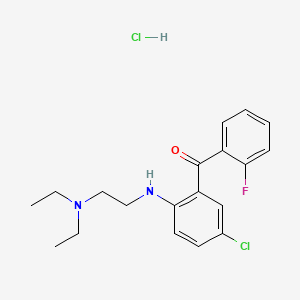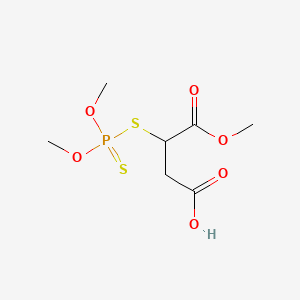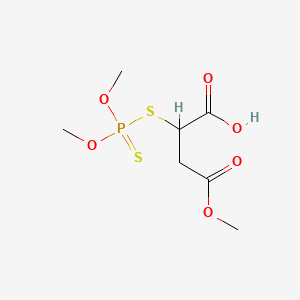
Tamoxifen-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tamoxifen-13C6 is a labeled form of tamoxifen, a selective estrogen receptor modulator widely used in the treatment and prevention of estrogen receptor-positive breast cancer. The “13C6” label indicates that six carbon atoms in the tamoxifen molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying the compound in various biological and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tamoxifen-13C6 involves the incorporation of carbon-13 labeled benzene rings into the tamoxifen structure. The general synthetic route includes the following steps:
Preparation of Carbon-13 Labeled Benzene: Benzene rings labeled with carbon-13 are synthesized using carbon-13 labeled precursors.
Formation of Stilbene Derivative: The labeled benzene is reacted with appropriate reagents to form a stilbene derivative.
Conversion to this compound: The stilbene derivative undergoes further reactions, including Grignard reactions and subsequent functional group modifications, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Carbon-13 Labeled Precursors: Large-scale synthesis of carbon-13 labeled benzene and other intermediates.
Optimization of Reaction Conditions: Industrial reactors and optimized conditions are used to maximize yield and purity.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure isotopic purity and chemical integrity.
化学反应分析
Types of Reactions
Tamoxifen-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites such as 4-hydroxytamoxifen and N-desmethyltamoxifen.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can modify the functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
4-Hydroxythis compound: Formed through oxidation.
N-Desmethylthis compound: Another oxidation product.
Tamoxifen Alcohol Derivatives: Formed through reduction reactions.
科学研究应用
Tamoxifen-13C6 is extensively used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Applications include:
Pharmacokinetics and Metabolism Studies: Used to study the absorption, distribution, metabolism, and excretion of tamoxifen in biological systems.
Mechanistic Studies: Helps in understanding the molecular mechanisms of tamoxifen action in cancer cells.
Drug Interaction Studies: Used to investigate interactions between tamoxifen and other drugs.
Environmental Studies: Employed in tracing the environmental fate and transport of tamoxifen.
作用机制
Tamoxifen-13C6 exerts its effects by competitively inhibiting estrogen binding to its receptor. This inhibition leads to:
Decrease in Tumor Growth Factor Alpha: Reduces the proliferation of estrogen receptor-positive breast cancer cells.
Increase in Sex Hormone Binding Globulin: Limits the availability of free estrogen in the bloodstream.
Inhibition of Aromatase: Some metabolites of this compound inhibit aromatase, reducing estrogen synthesis.
相似化合物的比较
Similar Compounds
Endoxifen: A potent metabolite of tamoxifen with similar antiestrogenic effects.
Raloxifene: Another selective estrogen receptor modulator used in osteoporosis and breast cancer prevention.
Clomiphene: Used in fertility treatments, with partial estrogen agonist and antagonist properties.
Uniqueness of Tamoxifen-13C6
This compound is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics, metabolism, and interactions. This makes it an invaluable tool in both clinical and environmental research.
属性
CAS 编号 |
1346606-38-9 |
|---|---|
分子式 |
C26H29NO |
分子量 |
377.478 |
IUPAC 名称 |
2-[4-[(E)-1,2-di(phenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i6+1,9+1,10+1,13+1,14+1,22+1 |
InChI 键 |
NKANXQFJJICGDU-JTAPQUQISA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
同义词 |
(Z)-2-[4-[1-(phenyl-13C6)-2-phenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine; ICI 47699-13C6; Mammaton-13C6; Novaldex-13C6; Tamoxifen-13C6; Z-Tamoxifen-13C6; trans-Tamoxifen-13C6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


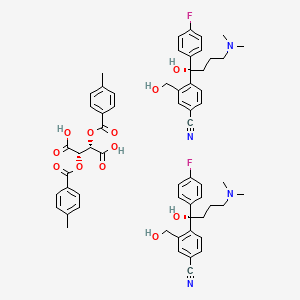
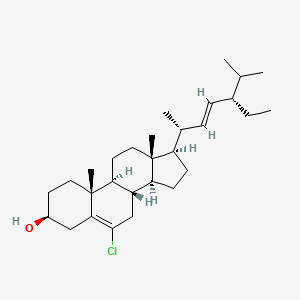
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
